3-Guanidinopropionic acid

概要

作用機序

RGX-202は、クレアチン輸送体SLC6A8を競合的に阻害することにより効果を発揮します。この阻害は、リン酸クレアチンが細胞への取り込みを防ぎ、細胞のエネルギー代謝を阻害します。細胞内のリン酸クレアチンのレベルが低下すると、細胞の生存と増殖に不可欠なATPの産生が減少します。 この機序は、低酸素条件下でエネルギー産生のためにSLC6A8経路に依存している癌細胞で特に有効です .

類似の化合物との比較

類似の化合物

サレプタ エレビディスTM SRP-9001: RGX-202と同様の機能的要素を持つマイクロジストロフィンのトランスジェンをデリバリーするために設計された別の遺伝子治療法です.

ファイザー PF-06939926: RGX-202と同じ経路を標的とする遺伝子治療法です.

ソリッドバイオサイエンシズ SGT-003: 同様の作用機序を持つ別の治験中の遺伝子治療法です.

RGX-202の独自性

RGX-202は、クレアチン輸送体SLC6A8を特異的に標的とするという特性により、同クラスの化合物の中でユニークです。この標的化されたアプローチにより、細胞のエネルギー代謝をより正確に阻害することができ、この経路に依存している疾患の治療のための有望な候補となっています。 さらに、RGX-202は臨床試験で良好な安全性プロファイルを示しており、有害事象は最小限です .

生化学分析

Biochemical Properties

3-GPA has been shown to competitively inhibit creatine transport across the plasmalemma . It interacts with the creatine transporter, and other creatine analogs appear to be transported themselves by the creatine transporter . Uptake was shown to be inhibited most efficiently and in a competitive manner by 3-GPA .

Cellular Effects

3-GPA has been shown to decrease intracellular creatine and phosphocreatine in all tissues studied . In skeletal muscle, this effect induced a shift from glycolytic to oxidative metabolism, increased cellular glucose uptake, and increased fatigue tolerance . In heart tissue, this shift to mitochondrial metabolism was less pronounced .

Molecular Mechanism

3-GPA is an endogenous AMP-activated protein kinase (AMPK) stimulator and PPARγ coactivator 1α (PGC-1α) activator . AMPK is an enzyme involved in cellular energy homeostasis . PGC-1α activation results in enhanced expression of AMPK, as well as genes for oxidative phosphorylation, electron transport chain, and mitochondrial biogenesis .

Temporal Effects in Laboratory Settings

When fed to rats and mice, 3-GPA was shown to cause the concentrations of creatine and phosphocreatine in heart and skeletal muscle to progressively decrease over time . Furthermore, in animals fed 3-GPA, the accumulation of these creatine analogs within the tissues is paralleled by a decline in intracellular creatine and phosphocreatine concentrations .

Dosage Effects in Animal Models

In animal models of non-insulin-dependent diabetes mellitus (NIDDM), 3-GPA improved insulin sensitivity and promoted weight loss selectively from adipose tissue . Treatment of animals with 3-GPA has not only been shown to significantly lower body weight, but also retards growth relative to normal controls . 3-GPA will even cause young animals to stop eating and often die .

Metabolic Pathways

3-GPA may be formed by L-arginine:glycine amidinotransferase through transamidination between arginine and β-alanine . It plays a pivotal role in the storage and utilization of phosphate-bound energy via creatine kinase in the brain, thus serving to maintain energy homeostasis in the brain .

Transport and Distribution

3-GPA is transported and distributed within cells and tissues via the creatine transporter . It has been shown to competitively inhibit creatine transport across the plasmalemma .

準備方法

合成経路と反応条件

RGX-202の合成は、中間体の調製や最終的なカップリング反応など、複数の段階を伴います。具体的な合成経路と反応条件は、所有権のある情報であり、公的に利用可能な文献では完全に開示されていません。 合成には、目的の化学構造を実現するために、さまざまな有機試薬と触媒が使用されることが知られています .

工業生産方法

RGX-202の工業生産は、高収率と純度を確保するために、最適化された反応条件を用いた大規模合成が関与すると考えられます。このプロセスには、医薬品化合物に対する規制基準を満たすために、厳格な品質管理対策が含まれるでしょう。 生産方法には、クロマトグラフィーや結晶化などの高度な精製技術の使用も含まれます .

化学反応の分析

反応の種類

RGX-202は、次のようないくつかのタイプの化学反応を起こします。

酸化: RGX-202は、特定の条件下で酸化されて、さまざまな酸化誘導体になります。

還元: この化合物は、還元反応も起こし、還元された生成物が生成されます。

一般的な試薬と条件

酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用することができます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化により官能基が変化した酸化誘導体が生成される場合があり、還元により化学的性質が異なるRGX-202の還元型が生成される可能性があります .

科学研究における用途

RGX-202は、次のものを含め、いくつかの科学研究における用途があります。

生物学: RGX-202は、細胞のエネルギー代謝におけるクレアチン輸送体SLC6A8の役割と、さまざまな生物学的プロセスへの影響を調査するために使用されます。

医学: RGX-202は、デュシェンヌ型筋ジストロフィーや大腸がんの治療薬として、潜在的な治療薬として検討されています。 .

産業: この化合物のユニークな特性により、さまざまな疾患に対する新しい医薬品や治療戦略を開発するための候補となっています.

科学的研究の応用

RGX-202 has several scientific research applications, including:

類似化合物との比較

Similar Compounds

Sarepta ElevidysTM SRP-9001: Another gene therapy designed to deliver a transgene for a microdystrophin with functional elements similar to RGX-202.

Pfizer PF-06939926: A gene therapy targeting the same pathway as RGX-202.

Solid Biosciences SGT-003: Another investigational gene therapy with a similar mechanism of action.

Uniqueness of RGX-202

RGX-202 is unique among its class of compounds due to its specific targeting of the creatine transporter SLC6A8. This targeted approach allows for a more precise disruption of cellular energy metabolism, making it a promising candidate for treating diseases that rely on this pathway. Additionally, RGX-202 has shown a favorable safety profile in clinical studies, with minimal adverse effects .

生物活性

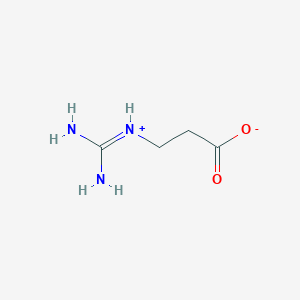

3-Guanidinopropionic acid (GPA) is a creatine analogue that has garnered attention for its diverse biological activities, particularly in the context of metabolic regulation, cardiovascular health, and muscle physiology. This article provides a comprehensive overview of the biological activity of GPA, including its mechanisms of action, effects on metabolic disorders, and implications for therapeutic applications.

This compound is characterized by its molecular formula and a molecular weight of 131.1 g/mol. It is synthesized through the transamidination of L-arginine and β-alanine. GPA acts primarily as a competitive inhibitor of the creatine transporter, which leads to a decrease in intracellular creatine and phosphocreatine levels across various tissues, including skeletal muscle, heart, and brain .

- Creatine Transport Inhibition : GPA competes with creatine for uptake through the creatine transporter, leading to reduced levels of creatine and phosphocreatine in muscle tissues .

- Metabolic Shift : In skeletal muscle, GPA induces a shift from glycolytic to oxidative metabolism, enhancing glucose uptake and increasing fatigue tolerance .

- Cardiovascular Effects : Studies indicate that GPA may lower blood pressure by modulating creatine kinase activity, thus affecting ATP regeneration in cardiac tissues .

1. Insulin Sensitivity and Weight Loss

GPA has been shown to improve insulin sensitivity and promote selective weight loss from adipose tissue in animal models of non-insulin-dependent diabetes mellitus (NIDDM). This effect is attributed to its ability to enhance glucose uptake in muscle tissues while reducing plasma insulin levels .

2. Effects on Muscle Physiology

In animal studies, chronic administration of GPA resulted in significant reductions in total creatine (up to 86.7%), phosphocreatine (up to 79.7%), and ATP levels (up to 38.8%) in skeletal muscle . This depletion leads to:

- Increased reliance on oxidative metabolism.

- Enhanced endurance during physical activities.

- Modest reductions in myocardial contractility without affecting cardiac output .

Case Studies and Clinical Trials

Several studies have explored the safety and efficacy of GPA in human subjects:

- First-in-Human Trial : A study involving 24 healthy men assessed the tolerability of low-dose GPA (100 mg daily) over one week. Results indicated that GPA was well tolerated with no serious adverse events reported. Plasma levels of GPA increased significantly compared to placebo .

- Animal Models : In obese diabetic ob/ob mice, GPA administration resulted in significant weight loss primarily from adipose tissue, confirming its potential as an anti-obesity agent .

Summary of Key Findings

Future Directions

The promising biological activities of this compound suggest several avenues for future research:

- Pharmacokinetics and Pharmacodynamics : Further studies are needed to explore the pharmacokinetic profiles at varying doses in humans.

- Therapeutic Applications : Investigating GPA as a potential treatment for metabolic disorders such as obesity and diabetes.

- Long-term Effects : Understanding the long-term implications of GPA supplementation on muscle health and cardiovascular function.

特性

IUPAC Name |

3-(diaminomethylideneamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3O2/c5-4(6)7-2-1-3(8)9/h1-2H2,(H,8,9)(H4,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMXXSJLYVJEBHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40188795 | |

| Record name | Guanidinopropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40188795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Beta-Guanidinopropionic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013222 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

353-09-3 | |

| Record name | β-Guanidinopropionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=353-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guanidinopropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000353093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanidinopropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40188795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-guanidinopropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.937 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ompenaclid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UL1984YRKA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。